molecular formula C13H16ClN5OS B4676220 2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol

2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol

Cat. No.: B4676220
M. Wt: 325.82 g/mol
InChI Key: PVQONUXOKYHEKB-UHFFFAOYSA-N
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Description

2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol is a high-purity synthetic small molecule designed for pharmaceutical and biochemical research. This compound belongs to the 1,3,5-triazine family, a privileged scaffold known for its diverse biological activities and utility in medicinal chemistry. The structure of this compound, featuring a 4-amino-6-(substituted anilino)-1,3,5-triazine core, is characteristic of molecules investigated for their potential to interact with key enzyme systems . The addition of the (methylthio)ethanol side chain enhances its versatility, making it a valuable intermediate for further chemical derivatization, such as in the development of novel molecular probes or the synthesis of more complex heterocyclic systems . Researchers can leverage this chemical as a key building block in exploring structure-activity relationships (SAR), particularly in the design of enzyme inhibitors or receptor antagonists. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[4-amino-6-(3-chloro-2-methylanilino)-1,3,5-triazin-2-yl]methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5OS/c1-8-9(14)3-2-4-10(8)16-13-18-11(7-21-6-5-20)17-12(15)19-13/h2-4,20H,5-7H2,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQONUXOKYHEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol is a complex organic molecule featuring a triazine ring and various functional groups that contribute to its biological activity. Its potential applications span across pharmacology and biochemistry, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula: C16H19ClN6OS2
  • Molecular Weight: 388.96 g/mol

The presence of the triazine ring is significant for its reactivity and biological interactions, particularly in the context of enzyme inhibition and receptor binding.

Anticancer Properties

Research has indicated that compounds containing triazine rings exhibit notable anticancer activities. The presence of the chloro-substituted phenyl group in this compound enhances its cytotoxic potential. Studies have shown that similar triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation: Triazine derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines.
  • Mechanisms of action: These compounds often interact with cellular pathways involved in apoptosis, such as the Bcl-2 family proteins, leading to increased cell death rates .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have indicated that modifications in the triazine structure can lead to enhanced antibacterial efficacy. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Studies

  • In vitro Studies on Anticancer Activity
    • A study examining a related triazine derivative showed significant cytotoxic effects on Jurkat T-cells with an IC50 value of approximately 1.6 µg/mL. This suggests that structural modifications can lead to potent anticancer agents .
  • Antimicrobial Efficacy
    • In a comparative analysis, compounds with similar triazine structures exhibited varying degrees of antibacterial activity. For instance, one derivative was effective against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial activity .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50 (µg/mL)Mechanism of Action
AnticancerJurkat T-cells1.6Apoptosis induction via Bcl-2 inhibition
AntimicrobialStaphylococcus aureus10Disruption of cell wall synthesis
AntimicrobialEscherichia coli15Inhibition of protein synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target’s 3-chloro-2-methylphenyl group increases lipophilicity (clogP ~2.8 estimated) compared to analogs with methoxy (clogP ~1.5) or alkylamino groups . purely polar groups (e.g., morpholine carbodithioate in ).

Synthetic Challenges: Yields for triazine derivatives vary widely. The target’s synthesis likely involves sequential nucleophilic substitutions (e.g., replacing chloride with 3-chloro-2-methylphenylamine, then introducing methylthioethanol), similar to (9.56% yield) . Bulky substituents (e.g., chloro-methylphenyl) may reduce reaction efficiency compared to smaller groups (e.g., ethylamino in ).

The chloro-methylphenyl group may enhance receptor binding via hydrophobic interactions.

Research Findings and Data Tables

Physicochemical Property Estimates*

Compound Molecular Weight clogP Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound 381.87 2.8 3 5 Calculated
2-((4-Chloro-6-(isopropylamino)-...) 302.75 1.9 3 5
Compound 78 () 429.90 3.1 2 6
{4-Amino-6-[(4-methoxyphenyl)amino]-... 411.52 2.2 3 7

*Properties estimated using ChemDraw and PubChem data.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., chlorotriazine derivatives) with thioethanol analogs in ethanol or methanol under controlled pH. For example, refluxing at 70–80°C for 12–24 hours with a 3:1 molar ratio of hydrazine derivatives to triazine precursors yields intermediates, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity to improve yield.

Q. What spectroscopic techniques are most reliable for characterizing the compound’s structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm the presence of the (3-chloro-2-methylphenyl)amino group (δ 6.8–7.2 ppm for aromatic protons) and the thioethanol moiety (δ 2.7–3.1 ppm for -SCH2-) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~420–430) .
  • X-ray Crystallography : Resolves spatial arrangements, particularly the triazine ring’s planarity and substituent orientations .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer : Solubility is tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~260–280 nm for triazine derivatives). Stability studies involve HPLC analysis over 24–72 hours at 37°C to detect degradation products .

Advanced Research Questions

Q. How does the substitution pattern on the triazine core influence reactivity in nucleophilic reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance the electrophilicity of the triazine’s C-2 and C-4 positions, facilitating nucleophilic attack by thiols or amines. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) under varying temperatures (25–60°C) and pH (6–9) reveal that steric hindrance from the 2-methyl group on the phenyl ring slows substitution at C-6 .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardized protocols include:

  • Dose-Response Curves : Test across 0.1–100 µM to establish IC50 values.
  • Control Compounds : Compare with known triazine-based drugs (e.g., antitumor agent B2T in ).
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (propidium iodide) .

Q. Which computational methods predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the triazine’s amino groups and kinase residues (e.g., Lys721) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol
Reactant of Route 2
Reactant of Route 2
2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.